molecular formula C11H17NO2 B2591009 (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine CAS No. 2248173-62-6

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine

Cat. No. B2591009
M. Wt: 195.262
InChI Key: LXXLDUVCSGKXFX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine, also known as 2C-H, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in animal models. Additionally, it has been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders. The unique chemical structure of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine makes it a promising candidate for drug discovery and development.

Mechanism Of Action

The exact mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is not well-understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and perception. It may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.

Biochemical And Physiological Effects

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in serotonin and dopamine levels, alterations in gene expression, and modulation of immune function. The exact effects of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine on the human body are not well-understood and require further investigation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. Additionally, its effects on the 5-HT2A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is a psychoactive drug and must be handled with care in the lab. Its effects on the human body are not well-understood, and caution should be exercised when working with this compound.

Future Directions

There are many potential future directions for research on (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine. One area of focus could be on its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest could be on its anti-inflammatory and anti-tumor effects, which could have implications for the treatment of various diseases. Additionally, further investigation into the mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine could lead to the discovery of new therapeutic targets and drugs.

Synthesis Methods

The synthesis of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine involves the condensation of 3,5-dimethoxybenzaldehyde and nitroethane, followed by reduction with sodium borohydride to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to obtain (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine for their experiments.

properties

IUPAC Name

(2R)-2-(3,5-dimethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXLDUVCSGKXFX-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine

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